

A-Technical-Guide-to-the-Spectroscopic-Analysis-of- β -Tyrosine

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Compound of Interest

Compound Name:	3-Amino-3-(4-hydroxyphenyl)propanoic acid
Cat. No.:	B1219115

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Introduction

Beta-tyrosine (β -tyrosine) is an isomer of the common proteinogenic amino acid L-tyrosine, differing in the position of the amino group on the propanoic acid side chain. While L-tyrosine has the amino group at the alpha position (α -amino acid), β -tyrosine has it at the beta position (β -amino acid). This structural difference imparts unique chemical and biological properties to β -tyrosine, making it a subject of interest in peptide and drug design. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize β -tyrosine: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For β -tyrosine, ^1H and ^{13}C NMR are particularly informative.

Data Presentation

Table 1: ^1H NMR Chemical Shift Data for L-Tyrosine

Proton	Chemical Shift (ppm)	Multiplicity
H α	3.94	t
H β	3.20, 3.06	m
Aromatic H (ortho to OH)	6.90	d
Aromatic H (meta to OH)	7.19	d

Note: Data is for the related compound L-Tyrosine in D₂O at pH 7.7 and 298K, serving as a reference.^[1] Specific data for β -tyrosine may vary. The Human Metabolome Database provides experimental ¹H NMR data for L-Tyrosine in H₂O at 600 MHz.^[2]

Table 2: ¹³C NMR Chemical Shift Data for L-Tyrosine

Carbon	Chemical Shift (ppm)
C=O	176.96
C α	58.84
C β	38.28
Aromatic C (ipso)	129.52
Aromatic C (ortho to OH)	133.53
Aromatic C (meta to OH)	118.61
Aromatic C (para, with OH)	157.68

Note: Data is for L-Tyrosine in D₂O at pH 11.15 and 298K.^[1] The Human Metabolome Database also provides experimental ¹³C NMR data for L-Tyrosine in H₂O at 125 MHz.^[3]

Experimental Protocols for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids is as follows:

- Sample Preparation:

- Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent, commonly deuterium oxide (D_2O).^[4]
- The pH of the solution is a critical parameter as it affects the chemical shifts of ionizable groups.^[4] Adjust the pH using small amounts of DCl or $NaOD$.^[4] For comparative purposes, a neutral pD (around 7.0-7.4) is often used.^[4]
- Transfer the final solution to a standard 5 mm NMR tube.^[4]

- Data Acquisition:
 - NMR experiments are typically performed on spectrometers with high magnetic fields.
 - For 1H NMR, a standard 1D proton experiment is usually sufficient.
 - For ^{13}C NMR, a 1D carbon experiment with proton decoupling (e.g., $zgpg30$ on Bruker instruments) is commonly used.^[4]
 - Typical acquisition parameters include a temperature of 298 K (25°C) and a spectral width of 0-200 ppm for ^{13}C NMR.^[4]

Modern two-dimensional (2D) NMR techniques like COSY and TOCSY can be employed for more complex structures or to definitively assign proton resonances.^{[5][6]}

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Data Presentation

Table 3: Characteristic IR Absorption Bands for L-Tyrosine Hydrochloride

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H, N-H stretch	3030-2500	Broad bands due to carboxylic acid O-H and ammonium N-H stretching.
C=O stretch	1735	Carboxylic acid carbonyl stretch.
N-H bend	1598, 1475	Bending modes of the ammonium group.
C-H bend	1475, 1351	Bending modes of the CH ₂ group.
C-O stretch	1235	Phenolic C-O stretch.
Aromatic C-H bend	839	Out-of-plane bending for para-substituted aromatic ring.

Note: Data is for L-tyrosine hydrochloride.[\[7\]](#)[\[8\]](#) The NIST Chemistry WebBook provides an IR spectrum of L-tyrosine in a KBr pellet.[\[9\]](#)

Experimental Protocols for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like β -tyrosine is the KBr pellet technique.

- Sample Preparation:
 - Thoroughly grind a small amount of the sample (a few milligrams).
 - Mix the ground sample with a larger amount of dry potassium bromide (KBr) powder.
 - Press the mixture in a die to form a thin, transparent pellet.

An alternative for soluble samples is Attenuated Total Reflectance (ATR)-FTIR.

- Sample Preparation (ATR):

- A small amount of the sample is placed directly on the ATR crystal (e.g., diamond).[10]
- For solutions, a drop is placed on the crystal and the solvent is evaporated, often with a stream of nitrogen, to leave a thin film.[10]
- Data Acquisition:
 - The sample is placed in the IR spectrometer.
 - A background spectrum (of air or the pure ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
 - The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis. The molecular weight of tyrosine is 181.1885 g/mol .[11]

Data Presentation

Table 4: Key Mass Spectrometry Data for Tyrosine

Ion	m/z	Description
[M+H] ⁺	182.081	Protonated molecular ion (in positive ion mode).
[M-H] ⁻	180.066	Deprotonated molecular ion (in negative ion mode).
Fragment Ion	136	Loss of the carboxyl group (-COOH).
Fragment Ion	107	Benzyl cation fragment from cleavage of the C α -C β bond.

Note: Fragmentation patterns can be complex and depend on the ionization method and collision energy.

Experimental Protocols for Mass Spectrometry

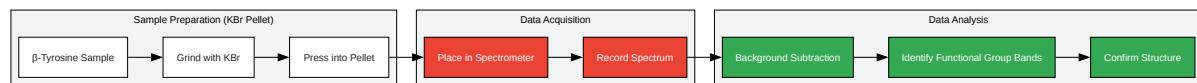
A typical workflow for analyzing an amino acid by mass spectrometry, often coupled with liquid chromatography (LC-MS), is as follows:

- Sample Preparation:
 - The sample is dissolved in a suitable solvent, often a mixture of water, acetonitrile, or methanol, with a small amount of acid (like formic acid) to promote protonation for positive ion mode analysis.
 - For complex mixtures, proteins are often digested into smaller peptides using an enzyme like trypsin before analysis.[\[12\]](#)
- Ionization:
 - Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like amino acids. A high voltage is applied to the liquid sample to create an aerosol, generating ions with minimal fragmentation. ESI is commonly used for LC-MS.[\[13\]](#)
 - Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the sample is mixed with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization.
- Mass Analysis:
 - The generated ions are guided into a mass analyzer. Common types include quadrupole, time-of-flight (TOF), and ion trap analyzers.[\[14\]](#)
 - Tandem Mass Spectrometry (MS/MS): For structural elucidation, a specific ion (e.g., the molecular ion) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide sequence or structural information.[\[12\]](#)

Visualization of Experimental Workflow

The logical flow from sample preparation to data analysis for each spectroscopic technique can be visualized.

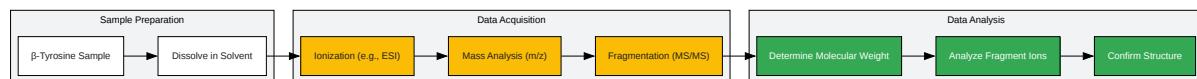
NMR Spectroscopy Workflow



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Caption: Workflow for IR spectroscopic analysis of β-Tyrosine.

Mass Spectrometry Workflow



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Caption: Workflow for Mass Spectrometry analysis of β-Tyrosine.

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